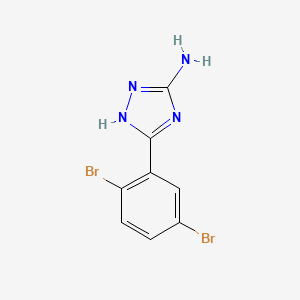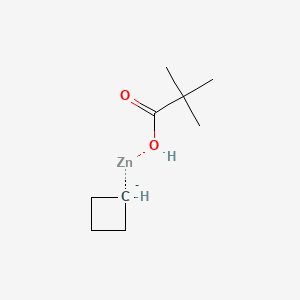
Cyclobutyl(pivaloyloxy)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C₉H₁₆O₂Zn It is a zinc complex that features a cyclobutyl group and a pivaloyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclobutyl(pivaloyloxy)zinc can be synthesized through the reaction of cyclobutylmagnesium bromide with zinc chloride in the presence of pivaloyl chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
-
Preparation of cyclobutylmagnesium bromide:
- Cyclobutyl bromide is reacted with magnesium in anhydrous ether to form cyclobutylmagnesium bromide.
- Reaction conditions: Anhydrous ether, inert atmosphere, room temperature.
-
Formation of this compound:
- Cyclobutylmagnesium bromide is reacted with zinc chloride and pivaloyl chloride.
- Reaction conditions: Inert atmosphere, low temperature (0-5°C).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclobutyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl ketones or alcohols.
Reduction: It can be reduced to form cyclobutyl hydrocarbons.
Substitution: The pivaloyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, H₂O) are employed.
Major Products:
Oxidation: Cyclobutyl ketones, cyclobutyl alcohols.
Reduction: Cyclobutyl hydrocarbons.
Substitution: Cyclobutyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(pivaloyloxy)zinc has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclobutyl(pivaloyloxy)zinc involves its ability to act as a nucleophile in various chemical reactions. The zinc center coordinates with the cyclobutyl and pivaloyloxy groups, facilitating the transfer of these groups to other molecules. The compound can participate in transmetalation reactions, where the cyclobutyl group is transferred to a metal catalyst, enabling further transformations.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylzinc bromide: Similar in structure but lacks the pivaloyloxy group.
Cyclopropyl(pivaloyloxy)zinc: Contains a cyclopropyl group instead of a cyclobutyl group.
Cyclopentyl(pivaloyloxy)zinc: Contains a cyclopentyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl(pivaloyloxy)zinc is unique due to the presence of both the cyclobutyl and pivaloyloxy groups, which confer distinct reactivity and stability. The pivaloyloxy group provides steric hindrance, enhancing the compound’s selectivity in reactions. The cyclobutyl group introduces strain into the molecule, making it more reactive in certain transformations.
Eigenschaften
Molekularformel |
C9H17O2Zn- |
|---|---|
Molekulargewicht |
222.6 g/mol |
IUPAC-Name |
cyclobutane;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.C4H7.Zn/c1-5(2,3)4(6)7;1-2-4-3-1;/h1-3H3,(H,6,7);1H,2-4H2;/q;-1; |
InChI-Schlüssel |
AFUHRDQWILKDGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)O.C1C[CH-]C1.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
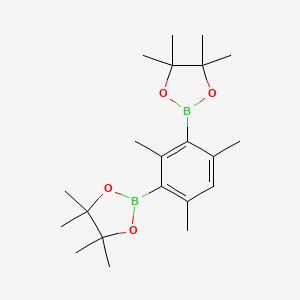
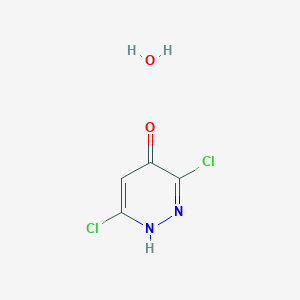

![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
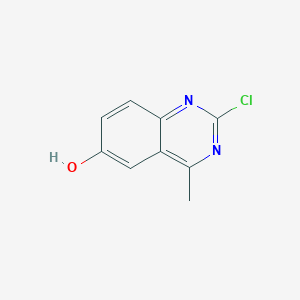
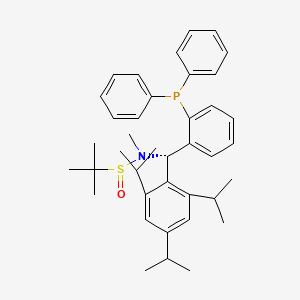
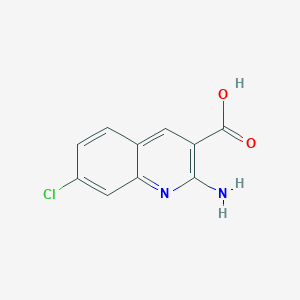
![3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13659139.png)
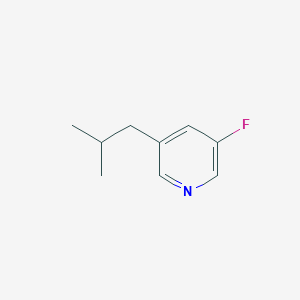
![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)
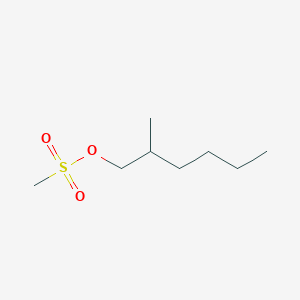
![(2-Phenylbenzo[d]oxazol-4-yl)methanamine](/img/structure/B13659174.png)
